Distrontium;diacetate;hydrate

Description

Contextualization of Distrontium Coordination Compounds in Inorganic Chemistry

Strontium belongs to the alkaline earth metals and typically forms coordination compounds where the strontium ion (Sr²⁺) is the central metal atom. These compounds involve the strontium ion bonding to one or more ligands, which are molecules or ions that donate a pair of electrons. In the case of distrontium diacetate hydrate (B1144303), the strontium ion is coordinated by acetate (B1210297) ligands and water molecules. The study of such coordination compounds is a fundamental aspect of inorganic chemistry, providing insights into bonding, structure, and reactivity.

Significance of Hydration in Crystal Structure and Chemical Reactivity

The term "hydrate" in the name "distrontium diacetate hydrate" indicates the presence of water molecules within the crystal structure. These water molecules can be directly coordinated to the strontium ion or can be held within the crystal lattice through hydrogen bonds. The degree of hydration can vary, with hemihydrate (0.5 water molecules per formula unit) and tetrahydrate (4 water molecules per formula unit) forms being reported. americanelements.comreddit.com The presence and arrangement of these water molecules are crucial in defining the crystal structure and can significantly influence the compound's chemical reactivity, including its thermal decomposition behavior. akjournals.comscispace.com

Overview of Current Research Landscape for Distrontium Diacetate Hydrate

Current research on strontium acetate and its hydrated forms is diverse. One area of investigation is its thermal decomposition. Studies using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) have shown that the decomposition of strontium acetate hemihydrate proceeds in two main steps: dehydration followed by the decomposition of the anhydrous strontium acetate to strontium carbonate. akjournals.comscispace.comresearchgate.net Other research explores its applications in materials science, such as in the synthesis of strontium-based materials like advanced ceramics and glass, and as a component in coatings for medical implants. researchgate.netchemimpex.com

Scope and Objectives of the Research Compendium

This compendium aims to provide a focused and scientifically accurate overview of the chemical compound distrontium diacetate hydrate. The objective is to detail its fundamental chemical properties, structure, and the roles of its constituent parts based on available scientific literature. This article will adhere strictly to the outlined topics, providing a detailed yet concise summary of the current understanding of this specific coordination compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | Sr(C₂H₃O₂)₂·xH₂O |

| Appearance | White crystalline solid wikipedia.org |

| Molar Mass | 205.71 g/mol (anhydrous) wikipedia.org |

| Density | 2.099 g/cm³ vulcanchem.com |

| Melting Point | Decomposes on heating americanelements.com |

| Solubility in Water | Soluble wikipedia.org |

Hydration States

| Hydration State | Chemical Formula | Molecular Weight ( g/mol ) |

| Anhydrous | Sr(C₂H₃O₂)₂ | 205.71 |

| Hemihydrate | Sr(C₂H₃O₂)₂ · 0.5H₂O | 214.72 vulcanchem.com |

| Monohydrate | Sr(C₂H₃O₂)₂ · H₂O | 223.72 vulcanchem.comnih.gov |

| Tetrahydrate | Sr(C₂H₃O₂)₂ · 4H₂O | 277.77 reddit.com |

Properties

Molecular Formula |

C4H8O5Sr2+2 |

|---|---|

Molecular Weight |

311.3 g/mol |

IUPAC Name |

distrontium;diacetate;hydrate |

InChI |

InChI=1S/2C2H4O2.H2O.2Sr/c2*1-2(3)4;;;/h2*1H3,(H,3,4);1H2;;/q;;;2*+2/p-2 |

InChI Key |

FBAFVHLAOJAHAT-UHFFFAOYSA-L |

Canonical SMILES |

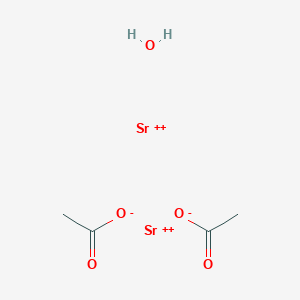

CC(=O)[O-].CC(=O)[O-].O.[Sr+2].[Sr+2] |

Origin of Product |

United States |

Crystallographic and Structural Elucidation of Distrontium Diacetate Hydrate

Powder X-ray Diffraction Studies

Powder X-ray diffraction data would provide a characteristic fingerprint of the crystalline material, which could be used for phase identification and to confirm the unit cell parameters determined from single-crystal analysis.

Without a published crystal structure for "Distrontium;diacetate;hydrate (B1144303)," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Phase Identification and Assessment of Crystalline Purity

Phase identification through powder X-ray diffraction (PXRD) is the first step in characterizing the crystalline nature of distrontium diacetate hydrate. The resulting diffraction pattern, a fingerprint of the crystal lattice, allows for the identification of the specific crystalline phase and an assessment of its purity. By comparing the experimental diffraction pattern with databases such as the Inorganic Crystal Structure Database (ICSD), the presence of known crystalline forms of strontium acetate (B1210297) hydrate can be confirmed. Furthermore, the absence of peaks corresponding to impurities or other crystalline phases is a key indicator of the sample's purity.

Rietveld Refinement for Structural Model Validation

While PXRD is excellent for phase identification, Rietveld refinement provides a more in-depth analysis, allowing for the validation and refinement of a theoretical crystal structure model. This method involves a least-squares refinement of a calculated powder diffraction pattern against the experimental data. By adjusting various parameters such as lattice parameters, atomic positions, and site occupancies, a best-fit model of the crystal structure is obtained. Although specific Rietveld refinement studies on distrontium diacetate hydrate are not extensively reported in the available literature, this technique remains a powerful tool for validating the structural models of its various hydrated forms once they are fully characterized.

In-situ Diffraction Investigations of Structural Transitions

The hydrated nature of distrontium diacetate suggests that its crystal structure is sensitive to changes in temperature and humidity. In-situ diffraction, particularly using synchrotron X-ray radiation, is a powerful technique to study these structural transformations in real-time. By collecting diffraction data as the sample is heated or exposed to varying humidity levels, it is possible to observe phase transitions, such as the dehydration of the hydrated forms to the anhydrous state. Thermal analysis studies on strontium acetate hemihydrate have shown that it undergoes a two-step decomposition, beginning with dehydration, which implies a structural transformation that could be elucidated in detail through in-situ diffraction.

Polymorphism and Hydrate Forms of Distrontium Diacetate

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a key characteristic of distrontium diacetate. This phenomenon is primarily observed through the existence of various hydration states.

Identification and Characterization of Anhydrous and Varied Hydration States

Research has identified several hydration states of strontium acetate, including an anhydrous form, a hemihydrate (Sr(CH₃COO)₂ · 0.5H₂O), and a tetrahydrate (Sr(CH₃COO)₂ · 4H₂O). The hemihydrate is known to be a white crystalline powder that loses its water of hydration upon heating. The tetrahydrate has been observed to form rhombic prism-shaped crystals.

A particularly well-characterized hydrated form is a compound referred to as strontium hydroacetate, with the chemical formula Sr(H₂O)₂(CH₃COO)₂(H₂(CH₃COO)₃). This complex can be considered a dihydrate of strontium acetate co-crystallized with a molecule of acetic acid. Its structure has been determined by single-crystal X-ray diffraction.

Table 1: Known Hydration States of Distrontium Diacetate

| Hydration State | Chemical Formula | Common Name |

| Anhydrous | Sr(CH₃COO)₂ | Strontium Acetate |

| Hemihydrate | Sr(CH₃COO)₂ · 0.5H₂O | Strontium Acetate Hemihydrate |

| Dihydrate (with acetic acid) | Sr(H₂O)₂(CH₃COO)₂(H₂(CH₃COO)₃) | Strontium Hydroacetate |

| Tetrahydrate | Sr(CH₃COO)₂ · 4H₂O | Strontium Acetate Tetrahydrate |

Structural Relationships Between Different Polymorphs and Hydrates

The structural relationship between the anhydrous form and the various hydrates is primarily governed by the incorporation of water molecules into the crystal lattice. The dehydration of the hemihydrate to the anhydrous form involves the removal of these water molecules, leading to a significant rearrangement of the crystal structure.

The crystal structure of strontium hydroacetate provides insight into how water molecules can be integrated into the strontium acetate framework. In this structure, the strontium ion is coordinated by oxygen atoms from both the acetate groups and the water molecules. The transition between different hydrated forms would involve changes in the coordination environment of the strontium ion as the number of coordinating water molecules changes. A detailed understanding of these structural relationships requires the full crystallographic characterization of all hydrated polymorphs.

Hydrogen Bonding Networks and Supramolecular Architectures

Hydrogen bonding plays a crucial role in stabilizing the crystal structures of hydrated salts, and distrontium diacetate hydrate is no exception. The water molecules and the carboxylate groups of the acetate ions act as both hydrogen bond donors and acceptors, leading to the formation of extensive and intricate networks.

The crystal structure of strontium hydroacetate reveals a complex supramolecular architecture. The structure is composed of SrO₉ polyhedron chains that propagate along a specific crystallographic direction. These chains are then linked to form two-dimensional layers through interactions with water molecules and acetate groups. These layers are further connected by van der Waals forces.

Table 2: Crystallographic Data for Strontium Hydroacetate

| Parameter | Value |

| Formula | Sr(H₂O)₂(CH₃COO)₂(H₂(CH₃COO)₃) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.125(5) |

| b (Å) | 9.206(2) |

| c (Å) | 12.402(5) |

| α (°) | 106.79(2) |

| β (°) | 92.78(4) |

| γ (°) | 97.67(4) |

| Volume (ų) | 768(1) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.942(3) |

Application of Crystal Engineering Principles in Distrontium Acetate Systems

The crystal structure of strontium acetate complexes is significantly influenced by the coordination preferences of the strontium ion, which, owing to its large ionic radius, typically exhibits high coordination numbers, often ranging from 8 to 10. The acetate ions can function as bidentate ligands, bridging between strontium centers to create extended one-, two-, or three-dimensional networks. webqc.org This bridging capability is a cornerstone of the crystal engineering of these systems, allowing for the construction of robust supramolecular assemblies.

The role of water molecules is also critical in dictating the final crystal structure. Through hydrogen bonding, water can link adjacent coordination polymer chains or layers, adding a further dimension of control to the crystal packing. The nature and extent of this hydrogen bonding network can be influenced by factors such as the stoichiometry of hydration.

Furthermore, the principles of crystal engineering in strontium acetate systems extend to the deliberate design of more complex structures through the use of co-ligands or by modifying reaction conditions such as pH. These modifications can alter the coordination environment of the strontium ion and introduce new non-covalent interactions, leading to the formation of novel crystalline phases with tailored properties. The self-assembly processes in these systems are driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

| Parameter | Value |

| Formula | Sr(H₂O)₂(CH₃COO)₂(H₂(CH₃COO)₃) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.125(5) |

| b (Å) | 9.206(2) |

| c (Å) | 12.402(5) |

| α (°) | 106.79(2) |

| β (°) | 92.78(4) |

| γ (°) | 97.67(4) |

| V (ų) | 768(1) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.942(3) |

In this structure, the strontium atom is coordinated by nine oxygen atoms, seven from five acetate groups and two from water molecules. iaea.org The acetate groups exhibit both bidentate and monodentate coordination modes. The structure consists of chains of SrO₉ polyhedra that form layers, which are then connected by van der Waals interactions. iaea.org This layered arrangement, facilitated by the bridging acetate ligands and hydrogen bonding involving the water molecules, exemplifies the practical application of crystal engineering principles in designing ordered solid-state architectures.

The study of such strontium carboxylate structures underscores the importance of understanding the interplay between coordination chemistry and supramolecular interactions in the rational design of new materials with specific structural and functional properties.

Spectroscopic Characterization and Vibrational Analysis of Distrontium Diacetate Hydrate

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For distrontium diacetate hydrate (B1144303), these methods reveal characteristic frequencies associated with the acetate (B1210297) anions, the water of hydration, and the strontium-oxygen bonds.

Assignment of Characteristic Vibrational Modes for Acetate and Water Ligands

The vibrational spectra of distrontium diacetate hydrate are dominated by the internal modes of the acetate (CH₃COO⁻) and water (H₂O) ligands. The assignment of these bands is based on comparisons with the spectra of other metal acetates and general knowledge of group frequencies.

The acetate ion, belonging to the C₂ᵥ point group, exhibits several characteristic vibrational modes. The most prominent are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch (νₐₛ(COO⁻)) typically appears in the range of 1550-1620 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is found between 1400 and 1450 cm⁻¹. The separation between these two frequencies (Δν) can provide information about the coordination mode of the acetate ligand. Other characteristic vibrations of the acetate group include the C-C stretching, CH₃ symmetric and asymmetric stretching, and various bending and rocking modes.

The water molecule in the hydrate displays its own set of vibrational modes. The O-H stretching vibrations are particularly sensitive to hydrogen bonding and typically appear as broad bands in the high-frequency region of the IR spectrum, generally between 3000 and 3600 cm⁻¹. The H-O-H bending vibration (δ(H₂O)) is expected around 1600-1630 cm⁻¹. Additionally, lower frequency librational modes of the coordinated water molecule (rocking, wagging, and twisting) can sometimes be observed in the far-IR and Raman spectra.

Table 1: Characteristic Vibrational Modes for Acetate and Water Ligands in Distrontium Diacetate Hydrate (Typical Ranges)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| ν(O-H) | 3000 - 3600 | O-H stretching of water |

| νₐₛ(CH₃) | ~2980 | Asymmetric C-H stretching of methyl group |

| νₛ(CH₃) | ~2930 | Symmetric C-H stretching of methyl group |

| δ(H₂O) | 1600 - 1630 | H-O-H bending of water |

| νₐₛ(COO⁻) | 1550 - 1620 | Asymmetric COO⁻ stretching |

| νₛ(COO⁻) | 1400 - 1450 | Symmetric COO⁻ stretching |

| δₐₛ(CH₃) | ~1460 | Asymmetric CH₃ bending |

| δₛ(CH₃) | ~1350 | Symmetric CH₃ bending |

| ν(C-C) | 920 - 960 | C-C stretching |

| ρ(CH₃) | ~1040 | CH₃ rocking |

| ω(COO⁻) | ~670 | COO⁻ wagging |

| δ(COO⁻) | ~650 | COO⁻ bending (scissoring) |

| ρ(COO⁻) | ~470 | COO⁻ rocking |

Note: The exact frequencies can vary depending on the crystalline environment and the nature of the metal-ligand bonding.

Analysis of Metal-Ligand Stretching Frequencies

The vibrations involving the strontium cation and the oxygen atoms of the acetate and water ligands occur at lower frequencies, typically below 400 cm⁻¹. These metal-ligand stretching modes (ν(Sr-O)) are direct probes of the coordination environment of the strontium ion. In the case of strontium pimelates, which are also strontium carboxylates, the Sr-O stretching vibrations have been observed in the far-infrared and Raman spectra. marquette.edu By analogy, for distrontium diacetate hydrate, these bands are expected in a similar region. The strength and position of these bands are influenced by the coordination number of the strontium ion and the geometry of the coordination sphere.

Spectroscopic Signatures of Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the structure of hydrated salts. In distrontium diacetate hydrate, hydrogen bonds can form between the water molecule and the oxygen atoms of the acetate ligands. These interactions are evident in the IR and Raman spectra. The O-H stretching bands of the water molecule are typically broad and shifted to lower frequencies compared to free water, which is a hallmark of hydrogen bonding. researchgate.net The extent of this shift provides a qualitative measure of the hydrogen bond strength. Furthermore, the librational modes of the water molecule can also be sensitive to the hydrogen bonding environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of crystalline materials at the atomic level.

Solid-State ¹³C and ¹H NMR Studies

Solid-state ¹H NMR spectroscopy would primarily probe the protons of the methyl groups and the water molecule. The chemical shift of the water protons is highly sensitive to the hydrogen bonding environment and can provide information on the proximity to other atoms. nih.gov High-resolution techniques, such as magic-angle spinning (MAS), are necessary to overcome the broad lines typically observed in the solid-state ¹H NMR spectra of static samples.

Table 2: Expected Solid-State NMR Resonances for Distrontium Diacetate Hydrate

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹³C | Carboxyl (COO⁻) | 170 - 185 | Coordination mode of the acetate ligand |

| ¹³C | Methyl (CH₃) | 20 - 30 | Crystal packing and local environment |

| ¹H | Water (H₂O) | 4 - 6 | Hydrogen bonding environment |

| ¹H | Methyl (CH₃) | 1 - 3 | Local magnetic environment |

Note: These are general expected ranges and the actual chemical shifts will depend on the specific crystal structure and experimental conditions.

Correlation of Spectroscopic Data with Crystallographic Information (NMR Crystallography)

NMR crystallography is an emerging field that combines solid-state NMR spectroscopy with computational methods and X-ray diffraction data to refine and validate crystal structures. In the case of distrontium diacetate hydrate, if a crystal structure were available, the experimentally measured ¹³C and ¹H chemical shifts could be compared with theoretical values calculated from the crystal structure using methods like Gauge-Including Projector-Augmented Wave (GIPAW). This comparison can help to confirm the proposed structure, resolve ambiguities in crystallographic data (e.g., proton positions), and provide a more complete understanding of the structure-property relationships in the solid state. The sensitivity of NMR to the local environment makes it a powerful tool for probing subtle structural details that may not be fully resolved by diffraction methods alone.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a technique that investigates the electronic transitions within a molecule or compound upon absorption of ultraviolet or visible light. For distrontium diacetate hydrate, the strontium ion exists in a +2 oxidation state with a d⁰ electronic configuration. Consequently, electronic transitions involving d-orbitals (d-d transitions), which are characteristic of many transition metal complexes, are absent. The UV-Vis spectrum of distrontium diacetate hydrate is therefore expected to be dominated by charge-transfer transitions.

Specifically, these transitions are of the ligand-to-metal charge transfer (LMCT) type. In this process, an electron is excited from a molecular orbital that is primarily centered on the ligands (the acetate and water molecules) to a vacant orbital on the metal center (the strontium ion). These LMCT bands are typically characterized by high intensity (large molar absorptivity, ε) and are generally observed in the ultraviolet region of the electromagnetic spectrum.

The phenomenon of ligand-to-metal charge transfer is a key feature in the electronic spectra of coordination complexes with electron-deficient metal centers and electron-rich ligands. In the case of distrontium diacetate hydrate, the Sr(II) ion, with its vacant 5s and 4d orbitals, acts as the electron acceptor. The acetate (CH₃COO⁻) and water (H₂O) ligands possess non-bonding electrons in their oxygen p-orbitals, which form the highest occupied molecular orbitals (HOMOs) of the complex.

An LMCT transition involves the excitation of an electron from these ligand-based orbitals to the empty orbitals of the strontium ion. This can be conceptualized as a temporary photo-induced reduction of the metal center. rsc.orgsabanciuniv.edu The energy required for this transition, and thus the position of the absorption band in the UV-Vis spectrum, is dependent on the energy difference between the ligand-based HOMOs and the metal-based LUMOs (Lowest Unoccupied Molecular Orbitals). For d⁰ metal complexes, these are often the lowest energy electronic transitions observed. rsc.orgnih.gov

Table 1: Representative UV-Vis Absorption Data for LMCT in d⁰ Metal Complexes

| Complex Type | Ligand Type | Typical Absorption Range (nm) | Transition Assignment |

| d⁰ Metal-Oxo | Oxo (O²⁻) | 250 - 400 | O(p) → M(d) LMCT |

| d⁰ Metal-Carboxylate | Carboxylate | < 250 | O(p) → M(d/s) LMCT |

The coordination environment around the strontium ion in distrontium diacetate hydrate significantly influences the energy of the electronic transitions. The coordination number, the geometry of the complex, and the nature of the Sr-O bonds all play a role in determining the precise energy of the LMCT bands.

Changes in the Sr-O bond lengths and angles will alter the degree of orbital overlap between the strontium and the ligand orbitals, thereby affecting the energy levels of the molecular orbitals involved in the transition. For instance, a shorter Sr-O bond distance would generally indicate a stronger interaction, which could lead to a larger energy gap between the bonding and antibonding orbitals, potentially shifting the LMCT band to a higher energy (shorter wavelength).

X-ray absorption spectroscopy (XAS) studies on various strontium compounds have shown that the Sr-O bond distance in hydrated surface complexes is typically around 2.61 (±0.02) Å, with coordination numbers often ranging from 9 to 10. nih.gov The specific coordination of the bidentate acetate ligands and the water molecules in the crystal lattice of distrontium diacetate hydrate will define the local symmetry around the Sr(II) ion, which in turn dictates the selection rules for the electronic transitions and influences the intensity and shape of the observed absorption bands.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For distrontium diacetate hydrate, XPS can provide valuable information about the oxidation state of strontium and the chemical environments of carbon and oxygen.

The XPS spectrum is obtained by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its chemical state.

In the case of distrontium diacetate hydrate, the Sr 3d spectrum is expected to show a doublet (Sr 3d₅/₂ and Sr 3d₃/₂) with binding energies characteristic of Sr(II). iaea.org High-resolution XPS spectra of the O 1s region would allow for the deconvolution of signals from the oxygen atoms in the acetate ligands and the water of hydration. Similarly, the C 1s spectrum can distinguish between the carboxylate carbon and the methyl carbon of the acetate group, as well as any adventitious carbon contamination on the surface. nih.gov

Table 2: Representative XPS Binding Energies for Strontium and Acetate Species

| Element | Orbital | Chemical Species | Typical Binding Energy (eV) | Reference |

| Strontium | Sr 3d₅/₂ | Sr²⁺ in oxides/carbonates | 132.0 - 134.0 | iaea.orgmdpi.com |

| Strontium | Sr 3d₃/₂ | Sr²⁺ in oxides/carbonates | 134.0 - 136.0 | iaea.orgmdpi.com |

| Oxygen | O 1s | Carboxylate (C=O) | ~531.5 | nih.gov |

| Oxygen | O 1s | Carboxylate (C-O) | ~533.0 | nih.gov |

| Oxygen | O 1s | Hydrate (H₂O) | ~533.5 | |

| Carbon | C 1s | Carboxylate (-COO) | ~288.5 | nih.gov |

| Carbon | C 1s | Methyl (-CH₃) | ~285.0 | nih.gov |

Note: These are typical binding energy ranges and can vary slightly depending on the specific chemical environment and instrument calibration.

Other Advanced Spectroscopic Probes for Material Investigation

Beyond UV-Vis and XPS, several other advanced spectroscopic techniques can provide deeper insights into the structure and properties of distrontium diacetate hydrate.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for determining the local geometric and/or electronic structure of matter. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum can provide precise information on the coordination number, bond distances, and atomic identity of the neighbors of the absorbing atom. For distrontium diacetate hydrate, Sr K-edge EXAFS would be invaluable for accurately determining the Sr-O bond lengths and the coordination number of the strontium ions, providing a direct probe of the local environment in both crystalline and potentially amorphous or solution states. nih.govnih.govresearchgate.net

Luminescence Spectroscopy: While pure distrontium diacetate hydrate is not expected to be luminescent, this technique is highly sensitive to the presence of trace amounts of luminescent impurities or dopants. For instance, many strontium-based materials, such as strontium aluminates, are doped with rare-earth elements to create phosphors with long-lasting luminescence. sabanciuniv.edunih.gov Luminescence spectroscopy could therefore be used to probe for such impurities or to study the properties of intentionally doped versions of the material.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that detects species with unpaired electrons. Since the strontium ion in distrontium diacetate hydrate is Sr(II), a d⁰ ion, it is diamagnetic and therefore EPR silent. youtube.comlibretexts.org However, EPR can be a powerful tool for identifying and characterizing paramagnetic impurities or defects within the crystal lattice, such as those that might be induced by irradiation or the presence of transition metal contaminants. nih.gov

Theoretical and Computational Investigations of Distrontium Diacetate Hydrate

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing insights into its electronic structure and related properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational to these investigations. rsc.orgarxiv.org DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying systems containing heavier elements like strontium. acdlabs.comnih.gov The Hartree-Fock method, while often less accurate due to its simpler handling of electron correlation, serves as a fundamental starting point for more advanced calculations. rsc.orgarxiv.org

A crucial first step in computational analysis is geometry optimization, which locates the minimum energy arrangement of atoms in the molecule. researchgate.netscirp.org For distrontium diacetate hydrate (B1144303), this would involve determining the precise bond lengths, bond angles, and dihedral angles between the strontium ions, acetate (B1210297) ligands, and water molecules. DFT calculations, for instance, have been used to determine the average Sr–O bond distances in hydrated strontium hydroxide (B78521) complexes, which are analogous to the interactions in the title compound. rsc.org Such calculations would reveal the coordination geometry around the strontium centers and the nature of the bonding.

Once an optimized geometry is obtained, the electronic structure can be analyzed. A key aspect of this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A small gap suggests the molecule is more reactive and can be easily excited. nih.gov For distrontium diacetate hydrate, the HOMO would likely be localized on the acetate anions, which are electron-rich, while the LUMO might be associated with the strontium cation or the acetate's antibonding orbitals. science.govhope.edu

Table 1: Illustrative Data from Geometry Optimization and Electronic Structure Analysis

This table presents the type of data that would be generated from a DFT or Hartree-Fock calculation on distrontium diacetate hydrate. The values are illustrative and based on typical findings for related compounds.

| Parameter | Description | Illustrative Value/Information |

| Sr-O (Acetate) Bond Length | The distance between the strontium ion and an oxygen atom of the acetate group. | ~2.60 - 2.70 Å |

| Sr-O (Water) Bond Length | The distance between the strontium ion and the oxygen atom of a coordinated water molecule. rsc.org | ~2.62 Å rsc.org |

| Coordination Number | The number of oxygen atoms (from acetate and water) directly bonded to the strontium ion. | Typically 6 to 9 |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. irjweb.com | e.g., -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. irjweb.com | e.g., -0.5 eV |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO, indicating chemical stability. irjweb.com | e.g., 6.0 eV |

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. acs.org These techniques are powerful for identifying the functional groups within a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a vibrational spectrum can be simulated. researchgate.net

For distrontium diacetate hydrate, these calculations would help assign the complex experimental spectra. DFT methods have been successfully used to calculate the vibrational frequencies of the acetate group in various molecules. chem-soc.siresearchgate.net Key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate (COO⁻) group, C-C stretching, and various bending and rocking modes of the methyl (CH₃) group. chem-soc.siresearchgate.net Additionally, the vibrations associated with the coordinated water molecules (O-H stretching and H-O-H bending) would be identified. researchgate.net

Table 2: Predicted Principal Vibrational Modes for the Acetate Ion in Distrontium Diacetate Hydrate

This table outlines the characteristic vibrational frequencies for the acetate ion that would be predicted using computational methods like DFT. Frequencies are approximate and based on published data for acetate-containing compounds. chem-soc.siresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| ν_as(COO⁻) | 1540 - 1580 | Asymmetric stretching of the carboxylate group. |

| ν_s(COO⁻) | 1400 - 1450 | Symmetric stretching of the carboxylate group. |

| δ_s(CH₃) | 1340 - 1360 | Symmetric bending (umbrella mode) of the methyl group. |

| ν(C-C) | 920 - 950 | Stretching of the carbon-carbon single bond. |

| δ(OCO) | 670 - 700 | Bending (scissoring) of the O-C-O group. |

| γ(CH₃) | ~1015 | Rocking of the methyl group. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H, ¹³C) and spin-spin coupling constants with reasonable accuracy. irjweb.comnih.gov These predictions are invaluable for assigning experimental spectra, especially for complex structures or for distinguishing between different isomers or conformers. idc-online.com

For distrontium diacetate hydrate, calculations would predict the ¹H chemical shift for the methyl protons and any protons on the water molecules. They would also predict the ¹³C chemical shifts for the carboxyl and methyl carbons of the acetate ligands. nih.gov The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts often below 0.20 ppm. nih.gov While no specific calculations for this compound are published, the methodology is well-established for a wide range of organic molecules and organometallic complexes. acdlabs.comnmrdb.org

Table 3: Information Obtainable from Predicted NMR Parameters

| Parameter | Nuclei | Information Provided |

| Chemical Shift (δ) | ¹H, ¹³C | Provides information on the local electronic environment of each atom. Helps to distinguish between chemically non-equivalent atoms. |

| Coupling Constant (J) | ¹H-¹H, ¹H-¹³C | Measures the interaction between nuclear spins through the bonding network. Provides information on connectivity and dihedral angles. |

| Signal Multiplicity | ¹H, ¹³C | (e.g., singlet, doublet, triplet) Reveals the number of neighboring spins, aiding in structure determination. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic processes and intermolecular interactions within a system. usm.mynih.gov An MD simulation solves Newton's equations of motion for a system of interacting particles, requiring a force field to describe the potential energy and forces between them. researchgate.net

For a hydrated salt like distrontium diacetate hydrate, MD simulations are ideal for studying the behavior of the water molecules. These simulations can reveal the structure and dynamics of the hydration shells around the strontium cations. elte.huacs.org Studies on aqueous strontium chloride solutions have provided significant insight into the hydration of the Sr²⁺ ion. elte.huacs.org These simulations show that the Sr²⁺ ion has a well-defined first hydration shell, with the Sr-O distance being a key parameter. acs.orgacs.org The mobility of water molecules can be quantified by calculating their diffusion coefficients and the mean residence time within the hydration shells of the ion. This reveals how strongly the water molecules are bound to the strontium ion.

Table 4: Typical Hydration Properties of the Aqueous Sr²⁺ Ion from Molecular Dynamics Simulations

This table presents data from MD simulations of aqueous strontium ions, which serves as a model for the hydration environment in distrontium diacetate hydrate.

| Property | Description | Value | Source |

| First Shell Sr-O Distance | The average distance between the strontium ion and the oxygen of a water molecule in the first hydration shell. | 2.57 - 2.62 Å | rsc.orgacs.org |

| Hydration Number | The average number of water molecules in the first hydration shell of the strontium ion. | 8.1 - 9.8 | acs.orgacs.org |

| Second Shell Sr-O Distance | The average distance to water molecules in the second hydration shell. | ~5.0 Å | icmp.lviv.ua |

MD simulations provide a powerful lens through which to examine the complex network of non-covalent interactions that govern the structure and properties of a molecular crystal. nsf.govgatech.edu In distrontium diacetate hydrate, these interactions include:

Ion-Dipole Interactions: The strong electrostatic attraction between the Sr²⁺ cations and the negative end of the dipoles of both the water molecules and the acetate groups.

Hydrogen Bonding: A network of hydrogen bonds exists between the coordinated water molecules, and between the water molecules and the oxygen atoms of the acetate groups. nmrdb.org

Van der Waals Forces: Weaker dispersion forces and short-range repulsion between all atoms in the system. nsf.gov

By analyzing the simulation trajectory, one can compute radial distribution functions (RDFs), which give the probability of finding one atom at a certain distance from another. elte.huicmp.lviv.ua For example, the Sr-O RDF reveals the structure of the hydration shells, while O-H RDFs can provide clear evidence of hydrogen bonding. icmp.lviv.ua These analyses quantify the strength and geometry of the interactions that hold the crystal lattice together. rsc.orgbohrium.com

Development and Validation of Force Fields for Strontium-Organic Systems

The accuracy of any molecular simulation hinges on the quality of its underlying potential energy function, or force field. Developing a reliable force field for a system like distrontium diacetate hydrate, which combines a divalent metal cation (Sr²⁺), organic anions (acetate), and water, presents a significant challenge. The goal is to create a set of parameters that can accurately describe the complex interplay of electrostatic, van der Waals, and bonded interactions.

The process involves defining parameters for several key interactions:

Strontium Ion (Sr²⁺): The interaction of the strontium ion with its environment is dominated by electrostatics and van der Waals forces. The Lennard-Jones potential is commonly used to describe the latter. Parameterizing the Sr²⁺ ion often involves fitting to experimental data, such as hydration free energies and ion-oxygen distances in aqueous solutions, or to high-level quantum mechanical calculations.

Acetate Anion (CH₃COO⁻): As a simple carboxylate, the acetate ion has been the subject of numerous force field development efforts, often in the context of simulating proteins where carboxylate groups (in aspartate and glutamate (B1630785) residues) are common. These efforts focus on accurately capturing the partial atomic charges and the internal bonded parameters (bond lengths, angles, and dihedrals).

Ion-Water and Ion-Acetate Interactions: The crucial part of the force field is its ability to correctly model the interactions between the strontium ion, the acetate ions, and the surrounding water molecules. Researchers often find that standard, non-polarizable force fields can overestimate ion-anion interactions, leading to unrealistic aggregation in simulations. To counteract this, polarizable force fields, which account for the induction effects, or specifically optimized non-bonded parameters are often required for accurate modeling.

Validation is a critical step to ensure the transferability and accuracy of the developed force field. This is typically achieved by comparing simulation results with known experimental or quantum mechanical data that were not used in the initial parameterization.

Table 1: Example of Force Field Validation: Comparing Simulated vs. Experimental Properties

| Property | Computational Method | System | Calculated Value | Experimental Value |

| Sr²⁺ Hydration Free Energy | Monte Carlo Simulations | Sr²⁺ in TIP4P Water | -345.9 kcal/mol | -347.0 kcal/mol |

| Sr²⁺-Oxygen Distance (First Hydration Shell) | Molecular Dynamics | Sr²⁺ in Aqueous Solution | 2.65 Å | 2.66 Å |

| Density | Molecular Dynamics | Liquid Acetamide | 961 kg/m ³ | 957 kg/m ³ |

One successful strategy for developing parameters for such complex interfaces is the INTERFACE force field (IFF). IFF is designed to be an extension of common biomolecular force fields (like CHARMM, AMBER, and OPLS-AA) and focuses on ensuring thermodynamic consistency between the organic and inorganic components. This approach has proven effective for a wide range of inorganic materials, including oxides and sulfates, and provides a robust framework for creating parameters for strontium acetate.

Computational Modeling of Crystal Growth and Nucleation Mechanisms

Understanding how crystals of distrontium diacetate hydrate form from an aqueous solution is a complex problem that can be illuminated by computational modeling. Atomistic simulations, such as molecular dynamics (MD), are powerful tools for investigating the mechanisms of nucleation—the initial formation of a stable crystal seed—and subsequent crystal growth.

Nucleation from solution is a rare event, meaning it occurs on timescales often inaccessible to standard MD simulations. Therefore, researchers employ enhanced sampling techniques to overcome this limitation and study the process in detail. The general findings from studies on related ionic compounds, such as strontium chloride and strontium sulfate, reveal that nucleation is often more complex than the classical single-step model.

Key insights from computational studies on analogous systems include:

Multi-Step Nucleation: Instead of ions directly forming a crystalline nucleus, they may first assemble into disordered, amorphous nanoparticles or pre-nucleation clusters. These clusters can then serve as precursors, reorganizing internally or aggregating to form a crystalline phase.

Role of Hydration: The water molecules surrounding the strontium and acetate ions play a crucial role. The removal of water molecules from the ions' hydration shells is a key energetic barrier that must be overcome for the ions to associate and form a solid phase. MD simulations of strontium chloride nucleation have shown that water molecules can be incorporated into the forming clusters, influencing their stability and structure.

Metastable Intermediates: In many crystallizing systems, a less stable, metastable phase may form first before transforming into the final, stable crystal structure. For strontium sulfate, experiments and simulations have identified a metastable hemihydrate phase that precedes the formation of the stable celestine structure. It is plausible that strontium acetate crystallization could follow a similar pathway, potentially involving a specific hydrate as an intermediate.

Once a stable nucleus is formed, crystal growth can be modeled. This can be done at the atomistic level with MD or at a larger scale using Kinetic Monte Carlo (KMC) methods. These simulations can predict the final crystal morphology (habit) by calculating the growth rates of different crystal faces, which are influenced by factors like supersaturation and the presence of impurities. For instance, modeling of strontium chloride hexahydrate growth has shown that the growth rate is size-dependent and heavily influenced by the initial supersaturation and cooling rate.

Table 2: Typical Parameters in a Molecular Dynamics Simulation of Nucleation

| Parameter | Description | Typical Value/Method |

| Force Field | Defines interatomic potentials. | AMBER, CHARMM, GROMACS with custom parameters for Sr²⁺. |

| Water Model | Describes the behavior of water molecules. | TIP3P, SPC/E, TIP4P/2005. |

| System Size | Number of ions and water molecules. | 1,000s to 100,000s of atoms. |

| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric). |

| Temperature | Simulation temperature. | 298 K (Room Temperature). |

| Pressure | Simulation pressure. | 1 bar. |

| Simulation Time | Duration of the simulation. | Nanoseconds to Microseconds. |

| Analysis | Methods to identify and characterize clusters. | Cluster analysis algorithms, radial distribution functions, order parameters. |

This table represents a generalized setup for a nucleation study. Specific values would be determined by the research objectives.

Compound Names

Coordination Chemistry and Supramolecular Assembly of Distrontium Diacetate Hydrate

Nature of Strontium-Oxygen Bonding within the Acetate (B1210297) Coordination Sphere

In the crystal structure of strontium hydroacetate dihydrate, the strontium atoms are central to the coordination network, forming bonds with oxygen atoms from both the acetate ligands and water molecules. The coordination polyhedron around the strontium ion is a distorted trigonal dodecahedron, with the strontium atom coordinated to eight oxygen atoms (SrO₈). nih.gov This high coordination number is characteristic of larger alkaline earth metals like strontium.

The acetate groups exhibit diverse coordination modes, acting as both monodentate and bidentate ligands. This versatility in bonding contributes to the formation of a complex and extended structure. The Sr-O bond distances are in agreement with those reported for other strontium carboxylate derivatives, with an average distance of 2.60 Å. osti.gov The coordination of the acetate ligands can be further distinguished by their role as either chelating or chelating-bridging ligands, which influences the formation of polymeric chains. osti.gov

Formation of Polymeric and Oligomeric Strontium Acetate Architectures

The multifaceted coordination behavior of the acetate ligand, in conjunction with the high coordination number of the strontium ion, facilitates the formation of extended polymeric and oligomeric structures. In the case of strontium hydroacetate dihydrate, the strontium atoms coordinate with both acetate monomers and dimers, leading to the formation of polymeric chains. nih.gov

These chains of SrO₉ polyhedra extend along a crystallographic axis, forming infinite two-dimensional layers with water molecules and acetate groups. osti.gov The linkage of these polyhedra is a key feature in the formation of coordination polymers of alkaline earth metals. The ability of the carboxylate group to bridge metal centers is a fundamental aspect of the construction of these extended networks. The specific nature of the polymeric or oligomeric architecture is influenced by factors such as the metal-to-ligand ratio, the presence and number of water molecules, and the synthesis conditions.

Intermolecular Interactions Driving Supramolecular Organization

A detailed analysis of the crystal structure of strontium hydroacetate dihydrate reveals a sophisticated network of hydrogen bonds. nih.gov These interactions are crucial for the cohesion and stability of the crystal lattice. The hydrogen bonding network involves the water molecules, which act as both donors and acceptors, and the oxygen atoms of the acetate ligands.

The structure exhibits several types of hydrogen bonds with varying strengths, as indicated by the O···O distances. A particularly strong hydrogen bond with an O···O distance of 2.509 Å is responsible for the formation of acetate dimers. nih.gov In addition to this, four other types of weaker hydrogen bonds are present, with O···O distances of 2.631 Å, 2.888 Å, 2.897 Å, and 3.038 Å. nih.gov This intricate network of hydrogen bonds links the polymeric chains and the non-coordinated molecules, creating a robust three-dimensional supramolecular assembly.

Table 1: Hydrogen Bond Distances in Strontium Hydroacetate Dihydrate nih.gov

| Bond Type | O···O Distance (Å) |

|---|---|

| Strong H-bond (dimer formation) | 2.509 |

| Weaker H-bond 1 | 2.631 |

| Weaker H-bond 2 | 2.888 |

| Weaker H-bond 3 | 2.897 |

In the structure of a related strontium hydroacetate, the two-dimensional layers formed by the coordination polymers are linked to each other by van der Waals interactions. osti.gov These forces arise from the temporary fluctuations in electron density around atoms and are present between all molecules. While more subtle than the directional hydrogen bonds, these dispersive forces play a crucial role in the efficient packing of the molecular components in the solid state. The interplay between the stronger, more directional hydrogen bonds and the weaker, non-directional van der Waals forces ultimately determines the final crystal architecture.

Hybrid Material Architectures Incorporating Distrontium Diacetate Hydrate (B1144303)

While specific examples of hybrid materials directly incorporating pre-synthesized distrontium diacetate hydrate are not extensively documented, the compound serves as a valuable precursor for the synthesis of various strontium-based hybrid materials, including metal-organic frameworks (MOFs). nih.gov The acetate ligands can be displaced by organic linkers during the synthesis process to form extended porous structures.

For instance, strontium-based MOFs have been synthesized using strontium salts and organic carboxylic acid linkers. nih.govrsc.org In these syntheses, a simple strontium salt, such as strontium chloride or strontium nitrate (B79036), is often used as the metal source. However, strontium acetate can also be employed, offering a readily available and soluble source of strontium ions. The acetate ions can act as modulating agents during the MOF synthesis, influencing the crystallization process and the final structure of the material.

The development of strontium-based hybrid materials is of interest for various applications, including gas storage and separation, and as drug delivery systems. osti.gov The ability to form robust porous frameworks with strontium as the metal node opens up possibilities for creating new functional materials with tailored properties.

Thermal Behavior and Hydration/dehydration Dynamics of Distrontium Diacetate Hydrate

Thermogravimetric Analysis (TGA) for Quantifying Water Loss

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For distrontium diacetate hydrate (B1144303), TGA provides precise quantification of the loss of water molecules upon heating.

Identification of Distinct Dehydration Steps

Studies on strontium acetate (B1210297) hemihydrate using TGA have shown that its thermal decomposition in a nitrogen atmosphere occurs in two primary stages. scispace.comresearchgate.net The first stage corresponds to the dehydration of the compound, where it loses its water of hydration. This is followed by a second stage at higher temperatures, which involves the decomposition of the anhydrous strontium acetate. scispace.comresearchgate.net

The dehydration process for strontium acetate hemihydrate is observed as a distinct mass loss in the TGA curve. This initial mass loss is directly attributable to the release of the half-mole of water per mole of the strontium acetate. researchgate.net The experimental mass loss during this step closely corresponds to the theoretical percentage of water in the hemihydrate form.

Determination of Dehydration Enthalpies

The enthalpy of dehydration, which is the energy required to remove the water of hydration, can be investigated using techniques like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), often performed simultaneously with TGA. The dehydration process is typically an endothermic event, meaning it absorbs heat, which is observed as a peak in the DSC or DTA curve. While specific enthalpy values for distrontium diacetate hydrate are not extensively reported, the endothermic peaks associated with water loss provide a qualitative and sometimes quantitative measure of the energy involved in the dehydration process.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for characterizing phase transitions, such as melting, crystallization, and dehydration.

In the thermal analysis of strontium acetate hemihydrate, the DSC curve shows an endothermic peak corresponding to the dehydration step. researchgate.net Following dehydration, further heating reveals other thermal events. Research has noted a broad exothermic peak followed by another endothermic peak before the main decomposition. These events may be attributed to the crystallization and subsequent melting of the newly formed anhydrous strontium acetate. researchgate.net The decomposition of the anhydrous salt into strontium carbonate is also marked by distinct peaks in the DSC curve. scispace.comresearchgate.net

Interactive Data Table: Thermal Events in Strontium Acetate Hemihydrate Decomposition

| Thermal Event | Temperature Range (°C) | Observation |

| Dehydration | ~180-260 | Endothermic peak, mass loss |

| Crystallization of Anhydrous Form | ~230-270 | Broad exothermic peak |

| Fusion of Anhydrous Form | ~270-300 | Endothermic peak |

| Decomposition to Strontium Carbonate | ~400-480 | Mass loss, release of gaseous products |

In-situ Structural Studies during Thermal Treatment

In-situ studies, where analytical measurements are performed on the material as it undergoes thermal treatment, provide dynamic information about the structural and chemical changes occurring.

Variable Temperature X-ray Diffraction for Structural Evolution

Variable Temperature X-ray Diffraction (VT-XRD) is an essential technique for studying the evolution of the crystalline structure of a material as a function of temperature. mdpi.com By taking a series of XRD patterns while heating the sample, one can identify phase transitions, the formation of intermediate phases, and changes in the crystal lattice. mdpi.comrsc.org

For distrontium diacetate hydrate, a VT-XRD study would allow for the direct observation of the structural changes during dehydration. As the water molecules are removed from the crystal lattice, the diffraction pattern would change, reflecting the transition from the hydrated to the anhydrous form. This technique can confirm whether the dehydration process results in a crystalline or an amorphous anhydrous phase. mdpi.com Furthermore, VT-XRD can track the subsequent transformation of the anhydrous strontium acetate into the final decomposition product, which has been identified by XRD as strontium carbonate (SrCO₃). researchgate.net

Spectroscopic Monitoring of Dehydration-Induced Changes

Spectroscopic techniques, particularly when coupled with thermal analysis, offer valuable insights into the chemical changes occurring during dehydration and decomposition. In-situ Fourier Transform Infrared (FTIR) spectroscopy is especially powerful for this purpose. nih.gov

By coupling a TGA instrument with an FTIR spectrometer (TG-FTIR), the gaseous products evolved during the thermal decomposition of strontium acetate hemihydrate can be identified in real-time. scispace.comresearchgate.net Studies have shown that the initial mass loss is associated with the evolution of water, which is confirmed by the characteristic FTIR bands of water vapor. scispace.com Specifically, the bending vibration (1700–1500 cm⁻¹) and stretching vibration (3740–3500 cm⁻¹) of O-H bonds are detected in the temperature range of dehydration. scispace.com

Kinetics and Mechanistic Studies of Thermal Dehydration Processes

The study of the kinetics and mechanisms of the thermal dehydration of distrontium diacetate hydrate, primarily in its hemihydrate form (Sr(CH₃COO)₂·0.5H₂O), provides crucial insights into the material's stability and transformation processes under thermal stress. Non-isothermal thermogravimetric analysis (TGA) coupled with techniques like differential thermal analysis (DTA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) using Fourier transform infrared spectroscopy (FTIR) has been instrumental in elucidating these processes. researchgate.netscispace.comakjournals.com

The thermal decomposition of strontium acetate hemihydrate generally proceeds in two principal stages: the initial dehydration to form anhydrous strontium acetate, followed by the decomposition of the anhydrous salt into strontium carbonate. researchgate.netscispace.comakjournals.com The focus of this section is on the kinetics and mechanism of the first step, the dehydration process.

Model-free isoconversional methods are powerful tools for analyzing the kinetics of solid-state reactions, such as dehydration, from non-isothermal data. These methods allow for the determination of the activation energy (Ea) as a function of the extent of conversion (α), without assuming a particular reaction model. researchgate.netscispace.com This is particularly useful as the reaction mechanism can change as the dehydration progresses.

Research findings indicate that for the dehydration of strontium acetate hemihydrate, the apparent activation energy remains relatively constant for conversion fractions (α) between 0.5 and 0.9. researchgate.netscispace.com This suggests that a single, simple reaction mechanism is dominant during this phase of the dehydration. researchgate.netscispace.com

To determine the most probable kinetic model for the dehydration process, the master plots method is often employed. researchgate.netscispace.comakjournals.com By comparing experimental data with theoretical master plots for various solid-state reaction models, the mechanism that best describes the dehydration can be identified.

The dehydration process involves the release of water, which can be confirmed by evolved gas analysis. researchgate.netscispace.comakjournals.com The kinetics of this process are influenced by factors such as heating rate and the surrounding atmosphere. researchgate.net

The following interactive data table summarizes the kinetic parameters for the thermal dehydration of strontium acetate hemihydrate as determined by model-free isoconversional methods.

| Conversion (α) | Activation Energy (Ea) (kJ/mol) |

| 0.1 | Data not consistently reported |

| 0.2 | Data not consistently reported |

| 0.3 | Data not consistently reported |

| 0.4 | Data not consistently reported |

| 0.5 | Relatively constant value |

| 0.6 | Relatively constant value |

| 0.7 | Relatively constant value |

| 0.8 | Relatively constant value |

| 0.9 | Relatively constant value |

Further detailed kinetic studies provide specific values for the activation energy and pre-exponential factor, which are crucial for predicting the dehydration behavior under various conditions. The mechanism of dehydration is a critical aspect, as it describes the physical and chemical steps involved in the removal of water molecules from the crystal lattice. nih.gov The structure of the hydrate, including the presence of channels, can significantly influence whether the dehydration occurs in a single step or through intermediate hydrates. nih.gov

The kinetic triplet—comprising the activation energy (Ea), the pre-exponential factor (A), and the reaction model g(α)—fully describes the kinetics of the dehydration process. Studies on strontium acetate hemihydrate have aimed to determine this triplet to provide a comprehensive understanding of its thermal behavior. akjournals.com

The following table presents the kinetic models often considered in the analysis of solid-state decompositions and the corresponding kinetic triplets determined for the dehydration of strontium acetate hemihydrate.

| Kinetic Model | g(α) | Applicability to Strontium Acetate Hemihydrate Dehydration |

| Power Law | αⁿ | Investigated |

| Avrami-Erofeev | [-ln(1-α)]¹/ⁿ | Investigated |

| Contracting Area | 1-(1-α)¹/² | Investigated |

| Contracting Volume | 1-(1-α)¹/³ | Investigated |

| 3D Diffusion | (1-2α/3) - (1-α)²/³ | Investigated |

Emerging Applications of Distrontium Diacetate Hydrate in Materials Science

Applications in the Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Strontium acetate (B1210297) hydrate (B1144303) is a key reagent in the synthesis of strontium-based coordination polymers (CPs), a class of materials closely related to metal-organic frameworks (MOFs). In these structures, strontium ions act as nodes connected by organic linker molecules. The acetate groups can participate in the coordination sphere of the strontium ion, often as chelating or bridging ligands, before being replaced or joined by more complex organic linkers. osti.gov

Research has demonstrated the synthesis of various strontium-based CPs through methods like mechanochemical milling, where strontium hydroxide (B78521) is reacted with organic acids. rsc.org These studies yield complex structures, such as two-dimensional (2D) and three-dimensional (3D) polymers. rsc.orgnih.gov The coordination number of the strontium center in these frameworks can vary widely, typically from 6 to 9. osti.gov

The choice of organic linker is crucial in determining the final architecture and properties of the CP. For example, using rigid and flexible aromatic dicarboxylates with strontium ions has led to the formation of 3D metal-organic frameworks. researchgate.net

Table 1: Examples of Strontium-Based Coordination Polymers

| Organic Ligand Used | Resulting Polymer Type | Reference |

|---|---|---|

| Tetrafluorophthalic acid | 2D Coordination Polymer | rsc.org |

| Phthalic acid | 2D Coordination Polymer | rsc.org |

| 1,1,2,2-tetrakis(4-(4-carboxy-phenyl)phenyl)ethene (H₄tcbpe) | 3D Coordination Polymer | nih.gov |

| Phthalic acid and Pyrazine | 1D Coordination Polymer | researchgate.net |

Precursor Material for Strontium-Based Functional Ceramics and Composites

One of the most significant applications of strontium acetate hydrate is its role as a precursor for producing high-purity, strontium-containing functional ceramics. americanelements.comamericanelements.com Acetates are often preferred as precursors because they decompose cleanly upon heating and are moderately soluble, allowing for precise stoichiometric control in various synthesis methods. americanelements.com

Strontium acetate is frequently used to synthesize strontium titanate (SrTiO₃), a perovskite ceramic with important dielectric and photocatalytic properties. sigmaaldrich.cnscientificlabs.iesigmaaldrich.com It is used in hydrothermal synthesis processes, often in combination with a titanium precursor like titanium isopropoxide, to produce SrTiO₃ nanoparticles and thin films. sigmaaldrich.cnscientificlabs.iersc.org The Pechini process, a wet-chemical method, also utilizes metal salts like strontium acetate to create highly homogeneous ceramic powders. researchgate.net

Similarly, strontium acetate can serve as the strontium source for creating other advanced ceramics, such as strontium zirconate (SrZrO₃) and strontium phosphate-based materials. researchgate.netchemicalbook.comresearchgate.net For instance, strontium acetate hemihydrate has been used in a homogeneous precipitation method to produce precursor particles for textured strontium fluoroapatite ceramics. researchgate.net

Table 2: Functional Ceramics Synthesized Using Strontium Acetate Precursors

| Ceramic Material | Synthesis Method | Application/Property | Reference(s) |

|---|---|---|---|

| Strontium Titanate (SrTiO₃) | Hydrothermal Synthesis, Pechini Process | Dielectric devices, Photocatalysts | sigmaaldrich.cnscientificlabs.iesigmaaldrich.comresearchgate.net |

| Lead Strontium Titanate | Not specified | Tunable dielectric devices | sigmaaldrich.cnscientificlabs.ie |

| Strontium Zirconate (SrZrO₃) | Wet-chemical routes (general) | Electronic ceramics, Refractories | chemicalbook.comresearchgate.net |

| Strontium Fluoroapatite (Sr₁₀(PO₄)₆F₂) | Homogeneous Precipitation | Textured ceramics | researchgate.net |

Integration into Hybrid Organic-Inorganic Materials

Strontium acetate hydrate is instrumental in the fabrication of hybrid organic-inorganic materials, where organic and inorganic components are combined at the molecular level. The most prominent examples are perovskite solar cells (PSCs). Strontium is often incorporated into the perovskite structure to enhance stability and tune the material's electronic properties. nih.govnih.gov For example, strontium can partially substitute lead in hybrid perovskites like MA₁₋ₓFAₓPb₁₋ᵧSrᵧI₃ to reduce toxicity and improve performance parameters. nih.gov Strontium acetate can act as the precursor for introducing strontium into these complex structures.

Furthermore, strontium titanate (SrTiO₃), which is synthesized from strontium acetate, is itself used as an electron transport layer (ETL) in PSCs. researchgate.net Using a low-temperature processed strontium titanate ETL can improve electron transport and significantly increase the long-term stability of the solar cells. researchgate.net

Beyond photovoltaics, the principles of creating hybrid materials extend to other areas. For instance, while studies have used strontium bromide, the concept involves integrating a hydrated salt into a composite with organic materials like polyelectrolytes to create stable structures for applications such as thermochemical energy storage. nih.govmdpi.com This approach highlights the potential for creating novel organic-inorganic hybrids where a strontium salt provides functional properties and an organic matrix imparts structural integrity. rsc.org

Role in Advanced Catalytic Systems (if applicable)

Strontium acetate is recognized for its utility both as a catalyst itself and as a precursor for creating more complex catalytic materials. made-in-china.comchemicalbook.comontosight.ai Acetates, in general, are considered excellent precursors for producing catalysts and nanoscale materials due to their decomposition properties. americanelements.comamericanelements.com

The compound serves as the strontium source for synthesizing perovskite oxides like strontium titanate (SrTiO₃), which are effective photocatalysts. acs.org For example, copper-doped SrTiO₃ synthesized via a hydrothermal method using strontium acetate has been shown to enhance the photocatalytic reduction of CO₂. acs.org

Additionally, strontium is used as a modifier in mixed-oxide catalysts to tune their acidic and basic properties, which in turn influences product selectivity in chemical reactions. nih.gov In the catalytic reaction of ethanol (B145695), the addition of strontium to a Mg-Al mixed oxide catalyst was found to alter the density of acid and base sites, thereby affecting the distribution of reaction products like acetaldehyde, ethylene, and diethyl ether. nih.gov Strontium-containing catalysts, such as strontium phosphate (B84403) hydroxyapatite (B223615), have also shown high selectivity in reactions like butanol synthesis. nih.gov

Utilization as a Reference Material in Analytical Chemistry Method Development

In analytical chemistry, the development and validation of new quantitative methods require pure, stable reference materials to ensure accuracy and reproducibility. researchgate.netnih.gov Strontium acetate hydrate, available in high-purity grades (e.g., 99.9965% metals basis), is well-suited for this role. fishersci.nofishersci.ca It can be used as a "chemical reagent" or standard for developing methods to detect and quantify strontium in various samples. made-in-china.comchemicalbook.com

For instance, when developing a method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify a strontium-containing compound like strontium ranelate, a pure reference standard is essential for calibration, linearity assessment, and accuracy and precision studies. researchgate.netnih.govresearchgate.net While the analyte itself (strontium ranelate) is the primary standard in this specific case, the development of any new analytical protocol for strontium would rely on a well-characterized, high-purity strontium compound like strontium acetate hydrate for preparing calibration curves and control samples.

Furthermore, in fields like isotope fingerprinting, which uses strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) for food authentication or forensic analysis, the use of matrix-matched reference materials is crucial for reliable results. bohrium.com High-purity strontium compounds are necessary to create these standards and ensure the quality of analytical data. bohrium.comiaea.org

Future Research Directions and Perspectives in Distrontium Diacetate Hydrate Research

Exploration of Novel Synthetic Pathways and Crystal Growth Techniques

The synthesis of distrontium diacetate hydrate (B1144303) has traditionally followed conventional methods such as precipitation from aqueous solutions. nih.gov Future research should pivot towards the exploration of more sophisticated synthetic pathways that offer greater control over crystal size, morphology, and purity.

Novel Synthetic Pathways:

Solvothermal Synthesis: This method, which involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point, has been successfully employed for the synthesis of other strontium compounds like strontium carbonate. The application of solvothermal techniques to distrontium diacetate hydrate could lead to the formation of unique crystalline phases with tailored properties. By varying parameters such as solvent, temperature, and pressure, researchers can influence the nucleation and growth processes.

Mechanochemical Synthesis: As an environmentally friendly and solvent-free alternative, mechanochemical synthesis utilizes mechanical energy to induce chemical reactions. google.com This approach has been effective in producing strontium-substituted apatite and could be adapted for the synthesis of distrontium diacetate hydrate, potentially leading to the formation of novel polymorphs or amorphous phases with distinct characteristics. escholarship.orgstudylib.net

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve product yields for various inorganic compounds. Its application to the synthesis of distrontium diacetate hydrate could offer a rapid and efficient route to obtaining high-purity crystalline material.

Advanced Crystal Growth Techniques:

The growth of large, high-quality single crystals is paramount for detailed structural analysis and the investigation of anisotropic properties. Future efforts should focus on techniques that promote controlled crystal growth.

Confined Space Synthesis: Growing crystals within confined spaces, such as in a 3D ordered macroporous replica, can control the growth pattern and nanoarchitecture of the resulting crystals. rsc.org This strategy could be employed to produce distrontium diacetate hydrate crystals with specific morphologies and sizes.

Marangoni Effect-Driven Crystallization: Exploiting the Marangoni effect, which is the mass transfer along an interface between two fluids due to a gradient of the surface tension, can provide a unique environment for nucleation and growth, leading to the formation of large, oriented single crystals. nih.gov

A comparative overview of potential synthetic methods is presented in Table 1.

| Synthesis Method | Potential Advantages for Distrontium Diacetate Hydrate | Key Parameters to Investigate |

| Solvothermal Synthesis | Control over crystal phase and morphology, potential for novel structures. | Solvent system, temperature, pressure, reaction time. |

| Mechanochemical Synthesis | Environmentally friendly (solvent-free), potential for amorphous or metastable phases. | Milling frequency, time, ball-to-powder ratio. |

| Microwave-Assisted Synthesis | Rapid reaction rates, high yields, energy efficiency. | Microwave power, temperature, reaction time. |

Advanced Characterization of Defects and Disorder in the Crystal Structure

The presence of defects and disorder within the crystal lattice of distrontium diacetate hydrate can significantly influence its physical and chemical properties. A thorough understanding of these imperfections is crucial for tailoring the material for specific applications. Future research should employ a suite of advanced characterization techniques to probe the nature and concentration of these defects.

Types of Defects to Investigate:

Point Defects: These include vacancies (e.g., strontium or acetate (B1210297) vacancies), interstitials, and substitutional impurities. The formation of strontium vacancies, for instance, has been shown to be a critical factor in the properties of other strontium-containing materials. nih.govbesjournal.com

Line Defects: Dislocations within the crystal lattice can impact mechanical properties and serve as sites for chemical reactions.

Planar Defects: Grain boundaries and stacking faults can influence ionic and thermal transport properties.

Disorder in Hydrate Water: The arrangement and dynamics of water molecules within the crystal lattice can exhibit various degrees of disorder, which can be either static or dynamic.

Advanced Characterization Techniques:

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM can provide direct visualization of the crystal lattice, enabling the identification and characterization of dislocations, grain boundaries, and other extended defects.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful tool for probing the local environment of specific nuclei (e.g., ¹H, ¹³C, ⁸⁷Sr). It can be used to distinguish between different crystalline forms, identify the nature of disorder, and study the dynamics of water molecules within the hydrate structure. mdpi.com

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to local changes in the crystal structure and can be used to identify defect-related vibrational modes. rsc.org For instance, changes in the acetate vibrational modes could indicate coordination changes due to defects.

Positron Annihilation Spectroscopy (PAS): PAS is a non-destructive technique that is particularly sensitive to vacancy-type defects. It can be used to determine the concentration and nature of vacancies in the strontium and acetate sublattices.

Computational modeling, such as Density Functional Theory (DFT), can be used in conjunction with experimental techniques to predict the formation energies of different defect types and to simulate their impact on the material's properties. escholarship.org

High-Pressure Studies on Structural Stability and Phase Transitions

The application of high pressure can induce significant changes in the crystal structure of materials, leading to the formation of new phases with novel properties. High-pressure studies on distrontium diacetate hydrate are essential to understand its structural stability, compressibility, and potential for pressure-induced phase transitions.

Future research in this area should focus on:

In-situ High-Pressure Diffraction: Using techniques like X-ray and neutron diffraction in diamond anvil cells (DACs), researchers can monitor the changes in the crystal structure of distrontium diacetate hydrate as a function of pressure. This can reveal the equation of state, identify pressure-induced phase transitions, and determine the crystal structure of any new high-pressure phases.

High-Pressure Raman and IR Spectroscopy: Vibrational spectroscopy at high pressure can provide valuable information about changes in bonding and local coordination. researchgate.net The pressure-induced shifts in the vibrational modes of the acetate and water molecules can indicate the onset of phase transitions and provide insights into the nature of the high-pressure phases.

Pressure-Induced Dehydration: For hydrated salts, high pressure can lead to dehydration reactions. besjournal.com Investigating the pressure-temperature conditions under which distrontium diacetate hydrate dehydrates is crucial for understanding its stability under various environmental conditions.

The insights gained from high-pressure studies can guide the synthesis of novel materials with tailored properties. For example, a high-pressure phase may be quenchable to ambient conditions, providing a new polymorph with unique characteristics.

Theoretical Predictions for New Distrontium Acetate Derivatives and Analogues

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of new materials and their properties. Future research should leverage these theoretical approaches to explore the vast chemical space of distrontium acetate derivatives and analogues.

Strategies for Theoretical Prediction:

Substitution of the Acetate Ligand: The acetate ligand can be systematically replaced in silico with other carboxylates (e.g., formate, propionate, benzoate) to predict the stability and crystal structure of new strontium carboxylate compounds. This can lead to the design of materials with modified properties, such as different coordination environments or framework dimensionalities.

Modification of the Hydration State: Theoretical calculations can be used to predict the stability of different hydrates of distrontium diacetate (e.g., monohydrate, trihydrate) and to understand the role of water molecules in stabilizing the crystal structure.